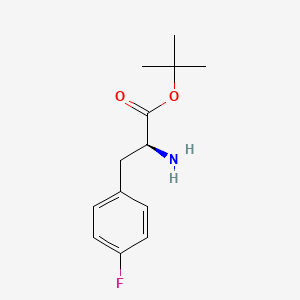
4-Fluoro-DL-phenylalanine tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-DL-phenylalanine tert-butyl ester is a fluorinated derivative of phenylalanine, an essential amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-DL-phenylalanine tert-butyl ester typically involves the esterification of 4-fluorophenylalanine with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, making it suitable for sensitive substrates.
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters can be optimized using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The direct introduction of the tert-butoxycarbonyl group into various organic compounds is facilitated by these advanced systems.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-DL-phenylalanine tert-butyl ester undergoes several types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
Oxidation: 4-Fluorophenylalanine.
Reduction: 4-Fluorophenylalaninol.
Substitution: Various substituted phenylalanine derivatives.
Aplicaciones Científicas De Investigación
4-Fluoro-DL-phenylalanine tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Incorporated into peptides and proteins to study their structure and function.
Medicine: Investigated for its potential as a therapeutic agent and enzyme inhibitor.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-DL-phenylalanine tert-butyl ester involves its incorporation into peptides and proteins, where it can influence their folding, stability, and interactions. The fluorine atom’s high electronegativity and small size allow it to modulate the compound’s acidity, basicity, and hydrophobicity . This modulation can affect various molecular targets and pathways, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- α-Fluorophenylalanine
- β-Fluorophenylalanine
- β,β-Difluorophenylalanine
Uniqueness
4-Fluoro-DL-phenylalanine tert-butyl ester is unique due to its tert-butyl ester group, which provides additional stability and protection during chemical reactions. This makes it particularly useful in synthetic organic chemistry and pharmaceutical applications .
Propiedades
Fórmula molecular |
C13H18FNO2 |
|---|---|
Peso molecular |
239.29 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-amino-3-(4-fluorophenyl)propanoate |
InChI |
InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)11(15)8-9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3/t11-/m0/s1 |
Clave InChI |
VLUZNVMKIYJNRF-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)F)N |
SMILES canónico |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















